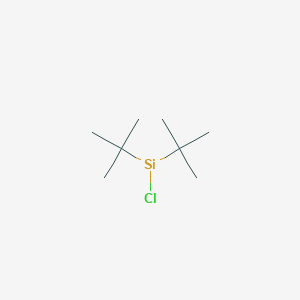

di-tert-Butylchlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWJWJFNTJLFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10422597 | |

| Record name | di-tert-Butylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56310-18-0 | |

| Record name | di-tert-Butylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-tert-butylchlorosilane: Properties, Applications, and Protocols for the Synthetic Chemist

I. Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule research, the strategic manipulation of functional groups is paramount. Di-tert-butylchlorosilane, a sterically demanding organosilicon compound, has emerged as a powerful tool for the selective protection of hydroxyl groups. Its two bulky tert-butyl substituents create a unique steric shield around the silicon center, imparting significant stability to the resulting silyl ether under conditions that would cleave less hindered analogues. This guide provides an in-depth exploration of the physicochemical properties, reactivity, and strategic applications of this compound, offering field-proven protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

II. Physicochemical and Spectroscopic Properties

This compound is a flammable, corrosive, and moisture-sensitive colorless liquid. Its high steric bulk is a defining feature that dictates its reactivity and the stability of its derivatives.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 56310-18-0 | |

| Molecular Formula | C₈H₁₉ClSi | |

| Molecular Weight | 178.77 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 82-84 °C / 45 mmHg | |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.441 | |

| Flash Point | 39 °C (102.2 °F) - closed cup |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple. The 18 protons of the two equivalent tert-butyl groups would appear as a sharp singlet around δ 1.0-1.2 ppm. The single proton attached to the silicon atom (the silyl hydride) would appear as a singlet further downfield, likely between δ 4.5-5.5 ppm.

-

¹³C NMR: The carbon spectrum would show two distinct signals: one for the methyl carbons of the tert-butyl groups (around δ 25-30 ppm) and one for the quaternary carbons of the tert-butyl groups (around δ 20-25 ppm).

-

²⁹Si NMR: As a low-sensitivity nucleus, ²⁹Si NMR yields sharp signals over a wide chemical shift range, making it highly diagnostic of the silicon's chemical environment.[2] For this compound, the ²⁹Si chemical shift would be influenced by the electron-withdrawing chlorine atom and the two alkyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching vibrations around 2870-2960 cm⁻¹. A key diagnostic peak would be the Si-H stretch, which is typically a sharp, strong band appearing in the 2100-2260 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show characteristic isotope patterns for silicon and chlorine. Fragmentation would likely involve the loss of a tert-butyl group or a chlorine atom.

III. The Di-tert-butylsilyl Group: A Guardian of Alcohols

The primary application of this compound is in the formation of di-tert-butylsilyl (DTBS) ethers to protect alcohols. The choice of this reagent is a deliberate one, rooted in the principles of steric control and stability.

A. The Cornerstone of Stability: Steric Hindrance

The two bulky tert-butyl groups flanking the silicon atom are the source of the DTBS group's exceptional properties. They create a sterically congested environment that physically blocks the approach of nucleophiles or acidic species to the Si-O bond. This steric shield is significantly more pronounced than that in more common silylating agents like tert-butyldimethylsilyl chloride (TBSCl). Consequently, DTBS ethers exhibit enhanced thermal stability and are more resistant to acidic hydrolysis compared to their TBS or triethylsilyl (TES) counterparts.[1] This robustness allows for chemistry to be performed on other parts of the molecule under conditions that would inadvertently cleave less stable silyl ethers.

B. Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a self-validating system for the silylation of a primary alcohol. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its di-tert-butylsilyl ether.

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

System Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). Causality: this compound and the resulting silyl ether are sensitive to moisture. An inert atmosphere is critical to prevent hydrolysis of the reagent and product, ensuring high yields.

-

Dissolution: The primary alcohol (1.0 eq) and imidazole (2.5 eq) are dissolved in anhydrous DMF. Causality: DMF is an excellent polar aprotic solvent for this reaction. Imidazole acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide. More importantly, it reacts with the chlorosilane to form a highly reactive silylimidazolium intermediate, which is the active silylating agent. An excess of imidazole drives the reaction to completion.

-

Silylation: this compound (1.2 eq) is added to the stirred solution at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: A slight excess of the silylating agent ensures complete consumption of the starting alcohol. Monitoring by TLC is crucial to determine the reaction endpoint and prevent potential side reactions from prolonged reaction times.

-

Work-up and Quenching: Upon completion, the reaction mixture is poured into a separatory funnel containing diethyl ether and washed with water, followed by saturated aqueous sodium bicarbonate, and finally brine. Causality: The aqueous work-up removes the water-soluble DMF and imidazole hydrochloride byproduct. The bicarbonate wash neutralizes any remaining acidic species.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. Causality: Thoroughly drying the organic phase is essential before solvent removal to obtain a pure, moisture-free product.

-

Purification: The crude product is purified by flash column chromatography on silica gel. Causality: Chromatography removes unreacted starting materials and any minor byproducts, yielding the pure di-tert-butylsilyl ether.

C. Mechanism of Silylation

The reaction proceeds via a nucleophilic substitution at the silicon center. Imidazole plays a crucial catalytic role by activating the chlorosilane, making it a much more potent electrophile for the alcohol to attack.

Caption: Mechanism of Imidazole-Catalyzed Silylation.

D. Stability Profile of Di-tert-butylsilyl Ethers

The utility of a protecting group is defined by its stability under a range of conditions and the ease with which it can be selectively removed.

-

Basic and Nucleophilic Conditions: DTBS ethers are exceptionally stable to strong bases (e.g., hydroxides, alkoxides) and a wide array of nucleophiles, including organometallic reagents like Grignards and organolithiums.

-

Acidic Conditions: Due to their steric bulk, DTBS ethers are significantly more stable to acidic hydrolysis than TMS or TBS ethers. However, they can be cleaved under strongly acidic conditions.

-

Oxidative/Reductive Conditions: DTBS ethers are robust and compatible with most common oxidizing and reducing agents.

E. Experimental Protocol: Deprotection of a Di-tert-butylsilyl Ether

The cleavage of silyl ethers is most effectively and selectively achieved using a fluoride ion source, owing to the exceptionally high strength of the silicon-fluorine bond (Si-F bond energy: ~582 kJ/mol).

Objective: To deprotect a di-tert-butylsilyl ether to regenerate the parent alcohol.

Materials:

-

Di-tert-butylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolution: The silyl ether (1.0 eq) is dissolved in anhydrous THF in a round-bottom flask. Causality: THF is the standard solvent for TBAF-mediated deprotections, as it is inert and effectively solvates both the substrate and the reagent.

-

Deprotection: The TBAF solution (1.5 eq) is added dropwise to the stirred solution at room temperature. The reaction is monitored by TLC. Causality: The fluoride ion acts as a potent nucleophile that attacks the silicon center, forming a pentacoordinate intermediate. The thermodynamic driving force of forming the strong Si-F bond leads to the cleavage of the Si-O bond.

-

Work-up: Once the reaction is complete, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. Causality: The aqueous work-up removes the TBAF and other water-soluble species.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by flash column chromatography if necessary.

IV. Advanced Synthetic Applications

The unique properties of the di-tert-butylsilyl group have been leveraged in complex synthetic strategies beyond simple alcohol protection.

-

Control of Stereoselectivity: The steric bulk of the DTBS group can be used to direct the stereochemical outcome of reactions at adjacent centers. For example, epoxidation of an allylic DTBS ether can proceed with high diastereoselectivity, with the reagent attacking the face opposite the bulky silyl ether.[1]

-

Natural Product Synthesis: The enhanced stability of the DTBS group makes it invaluable in lengthy total synthesis campaigns. For instance, it has been successfully employed in the synthesis of complex natural products like (+)-Sylvaticin, where it provides robust protection through multiple synthetic steps.[1]

-

Selective Protection of Diols: this compound can be used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol, a transformation that is challenging with less sterically hindered reagents.[1]

Caption: Synthetic Workflow Using DTBS Protection.

V. Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazards: It is a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage upon contact. It reacts with moisture to release hydrogen chloride gas, which is corrosive and an irritant to the respiratory system.

-

Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle under an inert atmosphere to prevent reaction with moisture.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and bases.[1]

VI. Conclusion

This compound is more than just another silylating agent; it is a strategic tool for synthetic chemists. Its defining characteristic—extreme steric hindrance—translates into a highly stable protecting group that enables complex chemical transformations that would otherwise be unfeasible. By understanding the principles behind its reactivity, stability, and handling, researchers in drug discovery and development can confidently employ this reagent to navigate the challenges of multi-step organic synthesis, bringing them closer to their target molecules.

VII. References

-

Arrow@TU Dublin. (n.d.). Di-Tert Butyl Chlorosilane. Retrieved from [Link]

-

Google Patents. (n.d.). CN103408578B - Synthesis method of ditertbutyldichlorosilane. Retrieved from

-

SpectraBase. (n.d.). Di-tert-butyldichlorosilane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Tri-tert-butylchlorosilane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyldiphenylchlorosilane. Retrieved from [Link]

-

Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

-

ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

Liu, Z.-L., et al. (2022). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 3(1), 101155.

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

News-Medical.Net. (2019, October 9). Chemists successfully synthesize complex natural products. Retrieved from [Link]

Sources

di-tert-butylchlorosilane synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Di-tert-butylchlorosilane

Authored by a Senior Application Scientist

Introduction: The Role of Steric Hindrance in Silyl Ether Chemistry

This compound ([(CH₃)₃C]₂SiHCl) is a sterically hindered organosilicon compound that serves a unique role in modern organic synthesis. Unlike less bulky chlorosilanes, the two tert-butyl groups flanking the silicon atom provide significant steric shielding. This property is not a limitation but a critical feature, enabling high selectivity in reactions such as the protection of specific hydroxyl groups within complex molecules.[1] Its derivatives, di-tert-butyloxysilanes, are particularly effective as intramolecular hydrogen transfer agents and are noted for their stability during column chromatography.[2]

However, the very steric hindrance that makes this reagent valuable also presents distinct challenges in its synthesis and purification. Standard approaches must be carefully adapted to accommodate the bulky tert-butyl groups, and purification requires meticulous techniques to separate the target compound from closely related byproducts. This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies, grounded in established protocols and an understanding of the underlying chemical principles.

Part 1: Synthesis of this compound

The construction of the di-tert-butylsilyl moiety is primarily achieved through nucleophilic substitution at a silicon center using a tert-butyl nucleophile. The two most common methods employ either a Grignard reagent or an organolithium reagent.

Method 1: The Grignard Reagent Approach (Industrial Preference)

The reaction of tert-butylmagnesium chloride (t-BuMgCl) with a suitable chlorosilane precursor is the most widely adopted method for both laboratory and industrial-scale production. This approach offers a balance of reactivity, cost-effectiveness, and improved safety compared to organolithium methods.[3]

Causality of Experimental Design:

-

Choice of Silane Precursor: While silicon tetrachloride (SiCl₄) can be used, trichlorosilane (HSiCl₃) is often preferred. Trichlorosilane is a liquid at room temperature, making it significantly easier and safer to handle than gaseous precursors like dichlorosilane.[3] The Si-H bond in the product is a valuable handle for further functionalization, such as hydrosilylation reactions.[1]

-

Solvent System: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of the Grignard reagent. THF is generally preferred as it enhances the nucleophilicity of the Grignard reagent and can lead to more facile substitution compared to diethyl ether.[4]

-

Temperature Control: The addition of the Grignard reagent to the chlorosilane is highly exothermic. Maintaining a low temperature (e.g., -8°C to -5°C) is critical to prevent side reactions, such as the formation of over-alkylated products and solvent degradation.[5]

-

Stoichiometry: A slight excess of the Grignard reagent is typically used to ensure complete conversion of the starting chlorosilane. A common protocol uses 2.1 equivalents of magnesium for the Grignard preparation.[5]

The following protocol is a synthesized representation based on patented industrial methods.[3][5]

Step 1: Preparation of tert-Butylmagnesium Chloride

-

Under an inert nitrogen atmosphere, charge a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with magnesium turnings (2.1 equivalents).

-

Add a portion of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small amount of tert-butyl chloride (e.g., 5% of the total) and a crystal of iodine to initiate the reaction. An exotherm should be observed.

-

Once the reaction begins, dilute the remaining tert-butyl chloride (1.0 equivalent total) with anhydrous THF and add it dropwise to the magnesium suspension, maintaining a gentle reflux (below 50°C).

-

After the addition is complete, maintain the reaction temperature at 50-52°C for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Trichlorosilane

-

In a separate dry, nitrogen-purged reactor, charge trichlorosilane (1.0 equivalent) and anhydrous THF.

-

Cool the solution to between -8°C and -5°C using an ice-salt bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the cooled trichlorosilane solution via a cannula or dropping funnel. The temperature must be carefully maintained within the specified range throughout the addition.

-

After the addition is complete, allow the mixture to react at -5°C for an additional 2 hours. Monitor the reaction by gas chromatography (GC) to confirm the complete consumption of trichlorosilane.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to warm to room temperature.

-

Filter the slurry under a nitrogen atmosphere to remove the magnesium chloride salts.

-

Wash the filter cake with anhydrous THF to recover any trapped product.

-

Combine the filtrate and the washings. The resulting solution contains the crude this compound.

Caption: Workflow for Grignard-based synthesis of this compound.

Method 2: The tert-Butyllithium Approach

An alternative laboratory-scale synthesis involves the reaction of tert-butyllithium (t-BuLi) with silicon tetrachloride (SiCl₄).[1]

Causality of Experimental Design:

-

Reagent Choice: t-BuLi is a significantly more potent nucleophile than its Grignard counterpart. This high reactivity can drive the substitution reaction efficiently but also increases the risk of over-alkylation to form tri- and tetra-tert-butylsilane.

-

Steric Control: The reaction's success hinges on steric effects. After the addition of two tert-butyl groups, the silicon center becomes extremely crowded, sterically hindering the approach of a third t-BuLi molecule and allowing the dichlorinated intermediate to be isolated.

-

Safety and Handling: t-BuLi is highly pyrophoric and reacts violently with moisture. It requires expert handling techniques, typically using syringe/cannula transfers under a strictly inert and anhydrous atmosphere. This makes the method less suitable for large-scale industrial production.

-

Under a strict argon atmosphere, dissolve silicon tetrachloride in an anhydrous hydrocarbon solvent (e.g., pentane or hexane) in a dried flask.

-

Cool the solution to a low temperature (typically -78°C) using a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (2.0 equivalents) in pentane dropwise via syringe.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

The resulting mixture contains di-tert-butyldichlorosilane, lithium chloride precipitate, and other byproducts.

Note: This route yields di-tert-butyldichlorosilane, [(CH₃)₃C]₂SiCl₂, which can be used as is or further reduced to obtain this compound.

Comparison of Synthesis Methods

| Parameter | Grignard Method | tert-Butyllithium Method |

| Reactivity | Moderate, controllable | Very high, risk of over-alkylation |

| Precursor | Trichlorosilane (liquid)[3] | Silicon Tetrachloride (liquid)[1] |

| Safety | Manageable exotherm, flammable solvent | Pyrophoric reagent, requires expert handling |

| Cost | More cost-effective (Mg vs. t-BuLi) | Higher reagent cost |

| Scalability | Well-suited for industrial scale[3] | Primarily for laboratory scale |

| Byproducts | Magnesium salts | Lithium salts |

Part 2: Purification of this compound

Regardless of the synthetic route, the crude product is a mixture containing the desired compound, unreacted starting materials, partially substituted silanes, and solvent. Purification is almost universally accomplished by fractional distillation under reduced pressure.[1][6][7]

The Central Challenge: Boiling Point Proximity

The primary difficulty in purification is the close boiling points of the desired product and its related silane impurities. Effective separation requires an efficient fractional distillation setup.

| Compound | Formula | Boiling Point (°C) |

| Silicon Tetrachloride | SiCl₄ | 57.6 |

| Trichlorosilane | HSiCl₃ | 31.8 |

| tert-Butyltrichlorosilane | (t-Bu)SiCl₃ | 143-145 |

| This compound | (t-Bu)₂SiHCl | 82-85 / 45 mmHg [1] |

| Di-tert-butyldichlorosilane | (t-Bu)₂SiCl₂ | 190 / 729 mmHg |

Note: Boiling points are at atmospheric pressure unless otherwise noted.

Core Purification Technique: Vacuum Fractional Distillation

Causality of Experimental Design:

-

Reduced Pressure: The atmospheric boiling point of this compound is high, and prolonged heating can lead to decomposition or side reactions. Vacuum distillation lowers the boiling point to a more manageable temperature (e.g., 82-84°C at 45 mmHg), preserving the integrity of the product.

-

Fractionating Column: A simple distillation is insufficient. A fractionating column (e.g., a Vigreux or packed column) is essential to provide the multiple theoretical plates needed to separate components with close boiling points.

-

Inert Atmosphere: Chlorosilanes are highly sensitive to moisture, reacting to form siloxanes and corrosive hydrogen chloride.[1][6] The entire distillation apparatus must be thoroughly dried and maintained under a nitrogen or argon atmosphere.

-

Assemble a fractional distillation apparatus with a Vigreux column, condenser, and fraction collector. Ensure all glassware is oven or flame-dried.

-

Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

-

Charge the distillation flask with the crude product solution from the synthesis work-up.

-

First, remove the solvent (THF) at atmospheric pressure or under a light vacuum.

-

Once the bulk of the solvent is removed, apply a vacuum (e.g., 45 mmHg) and slowly heat the distillation pot.

-

Collect a forerun fraction, which will contain any remaining solvent and lower-boiling impurities.

-

Carefully collect the main fraction boiling at the target temperature and pressure (82-85°C / 45 mmHg).

-

Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.

-

The collected product should be a clear, colorless liquid and should be stored under an inert atmosphere.[1]

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. CN103408578B - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. CN103408578A - Synthesis method of ditertbutyldichlorosilane - Google Patents [patents.google.com]

- 6. Chlorosilane - Wikipedia [en.wikipedia.org]

- 7. tert-Butylchlorodiphenylsilane | 58479-61-1 [chemicalbook.com]

A Spectroscopic Guide to Di-tert-butylchlorosilane: Characterization and Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of di-tert-butylchlorosilane (CAS 56310-18-0), a sterically hindered organosilane reagent. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple recitation of data. It delves into the causality behind spectroscopic observations, provides field-proven experimental protocols, and grounds its analysis in established chemical principles.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula [(CH₃)₃C]₂SiHCl, is a valuable silylating agent.[1] Its two bulky tert-butyl groups create significant steric hindrance around the silicon center, a property that chemists exploit to achieve high selectivity in protection chemistry, particularly for internal or sterically crowded alcohols.[2] The presence of a reactive silicon-hydrogen (Si-H) bond alongside the silicon-chlorine (Si-Cl) bond provides unique reactivity pathways.

Accurate and unambiguous characterization of this reagent is paramount to ensure its purity and to understand its behavior in chemical reactions. This guide details the expected outcomes and expert interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The tetrahedral silicon is bonded to two bulky tert-butyl groups, a hydrogen atom, and a chlorine atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise hydrogen and carbon framework of this compound. Due to the compound's high reactivity with moisture, specialized handling techniques are required for sample preparation.[3]

Experimental Protocol: NMR Sample Preparation (Air-Sensitive)

The causality for this rigorous protocol is the compound's hydrolytic sensitivity; exposure to atmospheric moisture will rapidly convert the chlorosilane to the corresponding silanol and siloxane, yielding misleading spectra.[3] This procedure must be performed in an inert atmosphere, either within a glovebox or using a Schlenk line.[4]

-

Apparatus Preparation: Dry a 5 mm J. Young NMR tube and cap in an oven at >120 °C for at least 4 hours. Transfer the hot tube into the antechamber of a glovebox or attach it to a Schlenk line adapter while hot.[5]

-

Inert Atmosphere: If using a Schlenk line, evacuate the tube and refill with dry nitrogen or argon gas. Repeat this cycle three times to ensure the removal of all air and moisture.[4]

-

Sample Weighing: Inside the glovebox or under a positive pressure of inert gas, weigh approximately 10-20 mg of this compound directly into a small, dry vial.

-

Solvent Addition: Using a dry syringe, add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves. Chloroform-d (CDCl₃) is a common choice, but benzene-d₆ (C₆D₆) can offer better signal separation.

-

Transfer: Dissolve the sample completely in the vial, then transfer the solution into the J. Young NMR tube using a clean, dry pipette.

-

Sealing: Securely close the J. Young tube's Teflon tap. The sample is now sealed under an inert atmosphere and ready for analysis.[5]

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is predicted to be remarkably simple, a direct consequence of the molecule's high symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 1.1 | Singlet | 18H | -C(CH₃ )₃ |

| 2 | ~ 4.5 - 5.0 | Singlet | 1H | Si-H |

Expert Interpretation:

-

The Tert-Butyl Protons: The eighteen protons of the two tert-butyl groups are chemically and magnetically equivalent due to free rotation around the C-Si bonds. This equivalence results in a single, sharp signal (a singlet) integrating to 18 protons.[6] Its expected chemical shift is around 1.1 ppm. The silicon atom is less electronegative than carbon, leading to shielding compared to a typical tert-butyl group on a carbon framework.

-

The Silicon Hydride Proton: The single proton directly attached to the silicon (the hydride) is expected to appear as a singlet significantly downfield, in the range of 4.5-5.0 ppm. This downfield shift is caused by the combined deshielding effects of the adjacent silicon and the electronegative chlorine atom. This signal is diagnostic for the Si-H moiety and its presence is a crucial confirmation of the compound's identity. Satellites arising from coupling to the naturally abundant ²⁹Si isotope (4.7% abundance) may be observable with a high signal-to-noise ratio.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum further confirms the molecular symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 27-29 | -C (CH₃)₃ |

| 2 | ~ 20-22 | -C(C H₃)₃ |

Expert Interpretation:

-

Equivalence: As with the protons, the two tert-butyl groups are equivalent. This results in only two signals in the carbon spectrum.

-

Quaternary Carbon: The signal for the two equivalent quaternary carbons (-C (CH₃)₃) is expected between 27 and 29 ppm.[7]

-

Methyl Carbons: The signal corresponding to the six equivalent methyl carbons (-C(CH₃ )₃) is expected to appear further upfield, around 20-22 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for rapidly verifying the presence of key functional groups. The covalent bonds within this compound vibrate at specific, quantized frequencies upon absorption of infrared radiation.

Experimental Protocol: Liquid Film IR

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflection) crystal of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. Run a background scan.

-

Sample Application: In a fume hood, quickly place a single drop of this compound directly onto the ATR crystal. Due to the compound's volatility and moisture sensitivity, the measurement should be taken immediately.

-

Data Acquisition: Acquire the spectrum. A typical scan range is 4000-400 cm⁻¹.

-

Cleaning: After the measurement, immediately clean the ATR crystal thoroughly with an appropriate solvent to prevent corrosion or residue buildup.

IR Data and Interpretation

The IR spectrum is dominated by absorptions from the Si-H bond and the alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960, 2870 | Strong | C-H (sp³) asymmetric & symmetric stretching |

| ~ 2120 | Strong, Sharp | Si-H stretching |

| ~ 1470, 1370 | Medium | C-H bending (CH₃) |

| ~ 820 | Medium-Strong | C-H out-of-plane bending / Si-C stretch |

| ~ 550 | Medium | Si-Cl stretching |

Expert Interpretation:

-

Diagnostic Si-H Stretch: The most critical peak in the spectrum is the strong, sharp absorption band around 2120 cm⁻¹. This band is characteristic of the Si-H stretching vibration.[8][9] Its position in the 2280-2080 cm⁻¹ range is highly diagnostic and confirms the presence of the hydride functional group.[8] The electronegative chlorine atom attached to the silicon slightly increases this stretching frequency compared to a simple alkylsilane.

-

Alkyl C-H Vibrations: The strong absorptions around 2960 cm⁻¹ and 2870 cm⁻¹ are the classic asymmetric and symmetric stretching vibrations of the C-H bonds within the methyl groups of the tert-butyl substituents. The medium intensity bands at ~1470 cm⁻¹ and ~1370 cm⁻¹ correspond to the bending (scissoring and rocking) modes of these same C-H bonds.

-

Si-Cl Stretch: A medium intensity band is expected in the lower frequency "fingerprint" region, around 550 cm⁻¹, corresponding to the Si-Cl stretching vibration.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and its fragmentation pattern upon ionization, offering further structural confirmation. Electron Ionization (EI) is a suitable method for this volatile compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile, dry solvent such as hexane or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

-

GC Method: Inject 1 µL of the solution. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 1 minute, then ramp at 10 °C/min to 200 °C.

-

MS Method: Set the EI source to 70 eV. Scan a mass range of m/z 40-250.

MS Data and Interpretation

The mass spectrum reveals how the energetically unstable molecular ion breaks apart into smaller, charged fragments. The fragmentation is dictated by the stability of the resulting ions and neutral radicals.[10][11]

| m/z (Mass/Charge) | Predicted Relative Abundance | Assignment (Ion) |

| 178/180 | Low | [M]⁺ (Molecular Ion) |

| 163/165 | Medium | [M - CH₃]⁺ |

| 143 | Low | [M - Cl]⁺ |

| 121/123 | High (Base Peak) | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

Note: Peaks with "/ " indicate the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Expert Interpretation & Fragmentation Pathway: The electron ionization process will knock an electron off the molecule, likely from a non-bonding orbital on the chlorine atom, to form the molecular ion, [M]⁺, at m/z 178 (for ³⁵Cl).[11] This ion is unstable and will fragment.

-

Loss of a Methyl Radical (M-15): The most common initial fragmentation for alkylsilanes is the cleavage of a C-C or C-Si bond to lose an alkyl radical. Loss of a methyl radical (•CH₃) is highly favorable as it leads to a stabilized secondary carbocation adjacent to the silicon atom, resulting in a prominent peak at m/z 163/165.

-

Loss of a Tert-Butyl Radical (M-57): A major fragmentation pathway involves the cleavage of a Si-C bond to lose a tert-butyl radical (•C(CH₃)₃). This generates the base peak at m/z 121/123, [HSiCl(C(CH₃)₃)]⁺. This fragment's high stability and abundance make it a key identifier.

-

Formation of the Tert-Butyl Cation: The ejected tert-butyl radical can also be detected as its own stable tertiary carbocation, [C(CH₃)₃]⁺, at m/z 57. This is often a very prominent peak in the spectra of compounds containing this moiety.

-

Loss of a Chlorine Radical (M-35): Cleavage of the Si-Cl bond results in the loss of a chlorine radical (•Cl), giving a fragment at m/z 143.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound is straightforward when guided by an understanding of its underlying chemical structure and reactivity. The high symmetry simplifies the NMR spectra, while the presence of the Si-H bond provides a highly diagnostic and unambiguous signal in both NMR and IR spectroscopy. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of stable alkyl radicals. The protocols and interpretations provided herein serve as a self-validating framework for any researcher utilizing this important chemical reagent, ensuring both identity and purity are rigorously confirmed before its application in synthesis.

References

-

Launer, P.J., & Arkles, B. (2013). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

- Gao, W., et al. (2010). In situ probing of surface hydrides on hydrogenated amorphous silicon using attenuated total reflection infrared spectroscopy. Journal of Applied Physics.

- Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry.

-

SpectraBase. (n.d.). Di-tert-butyldichlorosilane. Wiley. Retrieved January 21, 2026, from [Link]

-

Gelest, Inc. (n.d.). Silicon-Based Blocking Agents. Retrieved January 21, 2026, from [Link]

-

Launer, P.J. (2013). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

- Dopfer, O., et al. (2024). Infrared spectra of SinH4n−1+ ions (n = 2–8). Physical Chemistry Chemical Physics.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyltrichlorosilane. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyldiphenylchlorosilane. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

- The M. J. Murdock Charitable Trust. (n.d.). Infrared spectroscopy of impurities in silicon.

- Borys, A. (2024).

- Reddit. (2015). [Techniques Tuesday] Air Sensitive NMRs. r/chemistry.

-

National Center for Biotechnology Information. (n.d.). tert-Butyldimethylsilyl chloride. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved January 21, 2026, from [Link]

- Borys, A. (n.d.). Preparing NMR Samples on a Schlenk Line. Web of Reactions.

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane. Wiley. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). tert-Butylchlorodimethylsilane. Wiley. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyltrichlorosilane. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 21, 2026, from [Link]

- Chemistry LibreTexts. (2023).

-

National Institute of Standards and Technology. (n.d.). Silane, chloro(1,1-dimethylethyl)dimethyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, tetramethyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-tert-butylchlorosilane. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butylchlorophosphine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). Di-tert-butylchlorophosphine. Wiley. Retrieved January 21, 2026, from [Link]

Sources

- 1. 二叔丁基氯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. gelest.com [gelest.com]

- 3. This compound | 56310-18-0 [chemicalbook.com]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. reddit.com [reddit.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

reactivity and mechanism of di-tert-butylchlorosilane

An In-depth Technical Guide to the Reactivity and Mechanism of Di-tert-butylchlorosilane

Abstract

This compound (t-Bu₂SiHCl) is a highly specialized organosilicon compound distinguished by its significant steric bulk and the presence of a reactive silicon-hydride bond. These features impart unique reactivity and selectivity, making it an invaluable tool in modern organic synthesis. This guide provides an in-depth exploration of the core principles governing its reactivity, reaction mechanisms, and strategic applications. We will delve into its primary role as a sterically demanding protecting group for alcohols, its utility in directing stereochemical outcomes, and its participation in hydride transfer reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent for complex molecular architecture.

Introduction: The Unique Profile of this compound

This compound is a colorless, moisture-sensitive liquid with the chemical formula [(CH₃)₃C]₂SiHCl. Its molecular structure is dominated by two bulky tert-butyl groups attached to a silicon atom, which also bears a hydrogen and a chlorine atom. This arrangement creates a sterically congested environment around the silicon center, a feature that is central to its chemical behavior.

Compared to other common silylating agents, this compound occupies a unique position. While reagents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are considered sterically hindered, the presence of two tert-butyl groups in t-Bu₂SiHCl provides an even greater level of steric shielding[1][2]. This pronounced steric hindrance is the primary determinant of its reaction rates and, most importantly, its selectivity. Furthermore, the Si-H bond distinguishes it from peralkylated silyl halides, opening avenues for reactivity beyond simple protection chemistry, such as hydrosilylation and radical-mediated reductions[3][4][5].

Table 1: Comparative Properties of Common Silylating Agents

| Reagent Name | Abbreviation | Relative Steric Hindrance | Relative Acid Stability | Relative Base Stability |

| Trimethylsilyl Chloride | TMSCl | Low | Very Low | Low |

| Triethylsilyl Chloride | TESCl | Moderate | Low | Moderate |

| tert-Butyldimethylsilyl Chloride | TBSCl | High | Moderate | High |

| Triisopropylsilyl Chloride | TIPSCl | Very High | High | Very High |

| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Very High | Very High | High |

| This compound | t-Bu₂SiHCl | Extremely High | High | High |

Core Reactivity and Mechanistic Underpinnings

The reactivity of this compound is governed by the interplay of steric and electronic factors at the silicon center.

Mechanism of Silylation: Nucleophilic Substitution at Silicon

The primary reaction pathway for this compound in protecting group chemistry is nucleophilic substitution. The silicon atom, bonded to the electronegative chlorine, is electrophilic and susceptible to attack by nucleophiles such as alcohols. The reaction typically requires a base, such as imidazole or triethylamine, which serves two purposes:

-

Deprotonation of the Nucleophile: The base deprotonates the alcohol to form a more potent alkoxide nucleophile.

-

Scavenging of HCl: The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Imidazole is a particularly effective catalyst, as it can react with the chlorosilane to form a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.

The Dominant Role of Steric Hindrance

The two tert-butyl groups impose severe steric constraints on the transition state of the nucleophilic attack. This has profound consequences for selectivity:

-

Substrate Selectivity: this compound will react preferentially with less sterically hindered hydroxyl groups. It can readily differentiate between primary and secondary alcohols, making it a superb reagent for the selective protection of primary alcohols in polyol systems.

-

Unique Regioselectivity: In a remarkable display of kinetic control, it can be used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol. This proceeds via the kinetically controlled ring cleavage of a cyclic silyl ether intermediate, where lithium bases preferentially complex at the less hindered oxygen, directing the cleavage to form the more hindered silyl ether[3].

Reactivity of the Silicon-Hydride (Si-H) Bond

The Si-H bond in this compound is a key functional handle for reactions other than silylation.

-

Hydrosilylation: In the presence of transition metal catalysts like hexachloroplatinic acid (H₂PtCl₆), the Si-H bond can add across unsaturated C-C bonds (alkynes and alkenes) to form vinyl- or alkylsilanes[3].

-

Intramolecular Radical Reactions: The Si-H bond can act as an intramolecular hydrogen atom donor in radical cyclization reactions. This has been exploited in unimolecular chain transfer (UMCT) reactions, where a radical generated elsewhere in the molecule abstracts the hydrogen from the silicon, propagating a radical chain that leads to cyclization[4][5].

Strategic Applications in Synthesis

Di-tert-butylsilyl Ethers as Stereodirecting Groups

Once installed, the bulky di-tert-butylsilyl ether group can effectively shield one face of the molecule, directing subsequent reagents to attack from the opposite, less hindered face. This is a powerful strategy for controlling stereoselectivity in reactions such as epoxidations or hydrogenations[3].

Tethered Control in Intramolecular Reactions

The di-tert-butylsilyl group can be used as a temporary tether to link two reactive moieties, such as a diene and a dienophile. This converts an intermolecular reaction into an intramolecular one, which can dramatically improve efficiency and control the regiochemistry and stereochemistry of the transformation, such as in the intramolecular Diels-Alder reaction[3].

Field-Proven Experimental Protocol

General Procedure for the Selective Silylation of a Primary Alcohol

This protocol describes a typical procedure for the protection of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Substrate (containing 1° and 2° alcohols): 1.0 eq

-

This compound (t-Bu₂SiHCl): 1.1 - 1.2 eq

-

Imidazole: 2.2 - 2.5 eq

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 eq) and imidazole (2.5 eq).

-

Dissolution: Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The causality for the extended reaction time is the significant steric hindrance of the reagent, which slows the rate of silylation compared to less bulky reagents.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine. This self-validating step ensures the removal of DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure silyl ether.

Handling and Safety Precautions

This compound is a flammable liquid that is sensitive to moisture[3]. It is corrosive and causes burns. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere and away from strong oxidizing agents and bases[3].

Conclusion

This compound is a powerful reagent whose utility stems directly from its extreme steric bulk and the presence of a reactive Si-H bond. It offers synthetic chemists exceptional levels of selectivity in the protection of alcohols, enabling transformations that would be difficult to achieve with smaller silylating agents. Its ability to act as a stereodirecting group and a controlling tether in complex reactions further solidifies its role as a specialized tool for advanced organic synthesis. A thorough understanding of its mechanistic principles is essential for its effective and strategic deployment in the development of novel chemical entities.

References

-

Di-Tert Butyl Chlorosilane. Arrow@TU Dublin.[Link]

-

Silyl Groups. Gelest Technical Library.[Link]

-

Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.[Link]

-

Silylation reactions on nanoporous gold via homolytic Si–H activation of silanes. Semantic Scholar.[Link]

-

This compound | C8H18ClSi | CID 6328978. PubChem - NIH.[Link]

-

Protecting Groups For Alcohols. Master Organic Chemistry.[Link]

-

12.5 Protecting Groups for Alcohols | Organic Chemistry. YouTube.[Link]

Sources

safety and handling precautions for di-tert-butylchlorosilane

An In-Depth Technical Guide to the Safe Handling of Di-tert-butylchlorosilane for Laboratory Professionals

Section 1: Introduction and Core Applications

This compound (CAS No. 56310-18-0; Molecular Formula: C₈H₁₉ClSi) is a sterically hindered organosilicon compound widely utilized by researchers in organic synthesis and materials science.[1] Its primary application is as a protecting group for alcohols, where the bulky di-tert-butylsilyl group offers significant stability under a variety of reaction conditions.[2] Beyond protection chemistry, it serves as a key intermediate in the synthesis of specialized silicone polymers, coatings, and sealants, where it imparts enhanced thermal stability and adhesion.[3] Its utility in crafting complex molecules and advanced materials necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting.

Section 2: Fundamental Hazards and Risk Assessment

The safe use of this compound is predicated on a clear understanding of its primary hazards: flammability and extreme corrosivity driven by its reactivity with moisture.[4] All handling procedures must be designed around these core properties.

GHS Hazard Classification:

-

Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.[4]

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[4]

The causality behind its severe corrosivity is its immediate and violent reaction with water or protic solvents. Upon contact with moisture, even ambient humidity, it rapidly hydrolyzes to form highly corrosive and toxic hydrogen chloride (HCl) gas.[5][6] This reaction is exothermic and the resulting acidic vapor is responsible for the severe damage to skin, eyes, and the respiratory tract. Therefore, the principal risk mitigation strategy is the stringent exclusion of moisture during handling and storage.

A systematic approach to risk management, as outlined in the hierarchy of controls, should be applied when working with this reagent.

Caption: Risk Management Hierarchy for Hazardous Chemicals.

Section 3: Physicochemical Properties

Understanding the physical properties of this compound is essential for designing safe experiments, including temperature control and proper equipment selection.

| Property | Value | Source(s) |

| CAS Number | 56310-18-0 | |

| Molecular Formula | [(CH₃)₃C]₂SiHCl | |

| Molecular Weight | 178.77 g/mol | |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 82-84 °C / 45 mmHg | [2] |

| Density | 0.884 g/mL at 25 °C | |

| Flash Point | 39 °C (102.2 °F) - closed cup | |

| Refractive Index | n20/D 1.441 | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |

Section 4: Engineering Controls and Safe Handling Protocols

All manipulations of this compound must be performed within a certified chemical fume hood to control flammable vapors and contain the release of corrosive HCl gas.[2][5]

Core Engineering Controls:

-

Ventilation: Work must be conducted in a chemical fume hood with a verified face velocity.

-

Ignition Source Control: The work area must be free of open flames, hot plates, and other ignition sources. Use only explosion-proof electrical equipment and spark-proof tools.[5]

-

Static Discharge Prevention: Ensure containers and transfer equipment are properly grounded and bonded, especially during bulk transfers, to prevent the buildup of electrostatic charge.

Step-by-Step Protocol for Laboratory-Scale Transfer:

-

Preparation: Don all required PPE before entering the work area. Ensure the chemical fume hood sash is at the appropriate working height.

-

Inert Atmosphere: Purge the reaction vessel and transfer apparatus (e.g., syringe, cannula) with a dry, inert gas such as nitrogen or argon to displace air and moisture.

-

Container Handling: The reagent is supplied in a bottle with a septum-sealed cap. Before first use, ensure the cap is secure and the seal is intact.

-

Liquid Transfer: Using a dry syringe, carefully pierce the septum and withdraw the required volume of this compound. The Schlenk line technique is highly recommended for maintaining an inert atmosphere.

-

Dispensing: Slowly dispense the liquid into the reaction vessel against the inner wall to avoid splashing. Keep the vessel under a positive pressure of inert gas.

-

Completion: Once the transfer is complete, withdraw the syringe. Clean the syringe immediately and thoroughly by rinsing it with a suitable dry, aprotic solvent, followed by a quench with a weak base solution (e.g., saturated sodium bicarbonate) under controlled conditions within the fume hood.

-

Secure Storage: Tightly reseal the reagent bottle, wrap the cap with paraffin film to provide a secondary barrier against moisture, and return it to its designated storage location.

Section 5: Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a comprehensive suite of PPE is mandatory. Standard laboratory attire is insufficient.

-

Eye and Face Protection: Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are required.[7] A full-face shield must be worn over the goggles to protect against splashes.

-

Hand Protection: Wear chemical-resistant gloves. Long-sleeved gloves or gauntlets are recommended to protect the forearms.[8] Ensure gloves are inspected for integrity before each use.

-

Body Protection: A flame-resistant lab coat and chemical apron should be worn. For larger quantities, a full chemical-resistant suit may be necessary.[9]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with a combination filter for organic vapors and acid gases (e.g., type ABEK) must be available for emergency situations.[9]

Section 6: Storage and Chemical Incompatibility

Proper storage is critical to maintaining the stability of the reagent and preventing hazardous reactions.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[7][10]

-

Keep containers tightly closed to prevent moisture ingress and vapor escape.[10]

-

Store under an inert atmosphere (nitrogen or argon) to protect from moisture.[7]

-

Keep away from heat and all sources of ignition.[11]

Chemical Incompatibilities: this compound is incompatible with several classes of chemicals, and contact can lead to violent reactions.[10]

Caption: Key Chemical Incompatibilities.

Section 7: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Spill Response:

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Control Vapors & Ignition: Ensure adequate ventilation (fume hood) and remove all sources of ignition.[5]

-

Containment: Do NOT use water.[5] Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Collection: Using spark-proof tools, carefully sweep up the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[5]

-

Decontamination: Clean the spill area with a dry solvent, followed by a careful wash with a neutralizing agent if appropriate.

Fire Response:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

-

Media to Avoid: DO NOT USE WATER. The violent reaction will worsen the situation by generating large amounts of flammable and corrosive gases.

-

Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the generation of HCl and other toxic combustion products like carbon monoxide and silicon dioxide.[5]

First Aid Measures:

-

General Advice: Show this safety data sheet to the medical professional in attendance. Immediate medical attention is required for all exposures.[10][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Section 8: Waste Disposal

All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance on proper disposal procedures.[10]

References

-

Arrow@TU Dublin. Di-Tert Butyl Chlorosilane. [Link]

-

Hemlock Semiconductor. Fact Sheet: “Chlorosilanes”. [Link]

-

Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

-

National Institutes of Health (PubChem). Butyltrichlorosilane. [Link]

-

National Institutes of Health (PubChem). This compound. [Link]

-

Scribd. Chlorosilane Safety Guide. [Link]

Sources

- 1. This compound | 56310-18-0 [chemicalbook.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H18ClSi | CID 6328978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. scribd.com [scribd.com]

- 7. fishersci.com [fishersci.com]

- 8. globalsilicones.org [globalsilicones.org]

- 9. Butyltrichlorosilane | C4H9Cl3Si | CID 24142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solubility of Di-tert-butylchlorosilane: A Technical Guide for Researchers

Introduction: The Role of Di-tert-butylchlorosilane in Modern Synthesis

This compound, a sterically hindered organosilicon compound, is a valuable reagent in organic synthesis, primarily utilized for the protection of alcohols and other functional groups.[1] Its bulky di-tert-butylsilyl group offers unique selectivity and stability, making it an essential tool in the synthesis of complex molecules in pharmaceuticals and materials science.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction setup, purification, and overall process optimization. This guide provides an in-depth analysis of the solubility of this compound, supported by the underlying chemical principles, and offers a practical protocol for its experimental determination.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound is a colorless liquid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉ClSi | [2] |

| Molecular Weight | 178.77 g/mol | [2] |

| Density | 0.884 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 82-84 °C at 45 mmHg | [3][5] |

| Refractive Index | n20/D 1.441 | [3] |

Core Directive: Deconstructing the Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[6] this compound possesses a silicon-chlorine bond which introduces a degree of polarity due to the electronegativity difference between the two atoms. However, the molecule is dominated by the two bulky, nonpolar tert-butyl groups. This structural feature significantly influences its interaction with solvent molecules.

Solvent Classification and Interaction with this compound

To systematically approach the solubility of this compound, we can categorize organic solvents based on their polarity and hydrogen-bonding capabilities.

1. Nonpolar Solvents: These solvents, such as alkanes and aromatic hydrocarbons, have low dielectric constants and primarily engage in weak van der Waals forces. Given the predominantly nonpolar nature of this compound's hydrocarbon periphery, it is expected to exhibit high solubility in these solvents.

2. Polar Aprotic Solvents: Polar aprotic solvents possess dipole moments but lack acidic protons.[7] This class includes ethers, ketones, and halogenated hydrocarbons. The polar Si-Cl bond of this compound can interact favorably with the dipoles of these solvents, leading to good solubility. However, highly polar aprotic solvents should be used with caution, as they can potentially promote undesired side reactions.

3. Polar Protic Solvents: This category includes water, alcohols, and carboxylic acids, all of which contain acidic protons and can act as hydrogen bond donors.[6][8] this compound is highly reactive towards these solvents. The lone pair of electrons on the oxygen atom of a protic solvent can attack the electrophilic silicon atom, leading to the cleavage of the Si-Cl bond and the formation of silanols or silyl ethers. This is not a true dissolution but rather a chemical reaction. Therefore, this compound is considered insoluble and reactive in polar protic solvents.

Qualitative Solubility Summary

Based on the principles outlined above, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | High | "Like dissolves like" principle; dominant nonpolar character of the tert-butyl groups. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Chloroform, Acetone, Ethyl acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | High to Moderate | Favorable dipole-dipole interactions between the Si-Cl bond and the solvent. Solubility may decrease with increasing solvent polarity. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | Reactive/Insoluble | Chemical reaction (solvolysis) occurs, leading to decomposition of the solute. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

For researchers requiring precise solubility data for specific applications, the following experimental protocol is designed to provide reliable and reproducible results. This method is based on the gravimetric determination of solubility and incorporates steps to ensure the integrity of the data.

Materials and Equipment:

-

This compound (of known purity)

-

Anhydrous organic solvent of interest

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Schlenk line or glovebox

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Glass vials with airtight septa

-

Syringes and needles

-

Filtration apparatus (e.g., syringe filter with a compatible membrane, such as PTFE for organic solvents)

-

Oven for drying glassware

Step-by-Step Methodology:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of inert gas.

-

Ensure the solvent is anhydrous, as trace amounts of water will react with the this compound.

-

-

Sample Preparation:

-

Under an inert atmosphere, add a precisely weighed amount of the anhydrous solvent (e.g., 5.000 g) to a pre-weighed, dry vial.

-

Record the exact mass of the solvent.

-

-

Titration and Equilibration:

-

Using a syringe, add small, precisely weighed increments of this compound to the solvent.

-

After each addition, seal the vial and agitate it at a constant temperature for a sufficient time to allow for dissolution. A minimum of 1 hour of agitation is recommended for each increment.

-

Continue adding the solute until a persistent suspension of undissolved material is observed.

-

-

Equilibrium Confirmation:

-

Once a saturated solution is obtained (as indicated by the persistent suspension), allow the mixture to equilibrate at the desired temperature for an extended period (e.g., 12-24 hours) with continuous agitation to ensure thermodynamic equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a pre-weighed syringe filter.

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the exact mass of the collected saturated solution.

-

-

Gravimetric Determination:

-

Evaporate the solvent from the collected saturated solution under a gentle stream of inert gas or under vacuum. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid evaporation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solute residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

g/100 g solvent = (mass of solute / mass of solvent in the collected sample) * 100

-

To calculate the mass of the solvent in the collected sample: mass of saturated solution - mass of solute.

-

-

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several factors, as illustrated in the diagram below.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid, this general trend often holds true for liquid-liquid miscibility, although exceptions exist. Any experimental determination of solubility should be performed at a controlled and reported temperature.

-

Purity of Solute and Solvent: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Water is a particularly critical impurity due to its reactivity with the chlorosilane. The presence of other solutes can also alter the solvent's properties and, consequently, the solubility.

Conclusion: Practical Implications for the Researcher

This compound exhibits high solubility in nonpolar and polar aprotic organic solvents, a consequence of its predominantly nonpolar structure. Conversely, it is reactive and therefore unsuitable for use in polar protic solvents. For applications demanding precise control over concentration, experimental determination of solubility is recommended. The protocol provided in this guide offers a robust framework for obtaining accurate and reliable solubility data, empowering researchers to optimize their synthetic methodologies and achieve their desired outcomes with greater efficiency and control.

References

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

-

Arrow@TU Dublin. Di-Tert Butyl Chlorosilane. [Link]

-

PubChem. This compound. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Northern Kentucky University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 56310-18-0 [chemicalbook.com]

- 3. Di-tert-butylchlorsilan 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

steric hindrance effects of the di-tert-butylsilyl group

An In-Depth Technical Guide to the Steric Hindrance Effects of the Di-tert-butylsilyl Group

Authored by a Senior Application Scientist

Abstract

The di-tert-butylsilyl group, particularly when employed as a divalent di-tert-butylsilylene (DTBS) protecting group, represents a powerful tool in modern organic synthesis for exerting precise stereochemical and regiochemical control. Its profound steric bulk, originating from two geminal tert-butyl substituents on a central silicon atom, is not merely a passive shield but an active director of reactivity. This guide elucidates the core principles of the DTBS group's steric effects, moving beyond simple protection and deprotection to explore its role in conformational locking, facial selectivity, and the orchestration of complex reaction cascades. We will dissect the causality behind its application in stereoselective glycosylations, regioselective manipulations of polyols, and its impact on reaction kinetics. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage pronounced steric hindrance as a predictable and robust synthetic strategy.

The Architectural Foundation: Understanding the Di-tert-butylsilylene (DTBS) Moiety

In the pantheon of silyl protecting groups, the di-tert-butylsilylene group stands out for its exceptional steric demand. Unlike its monodentate counterparts like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), the DTBS group is primarily used as a divalent protecting group to bridge two hydroxyl functions, forming a cyclic silylene acetal. This is most commonly achieved using di-tert-butylsilyl bis(trifluoromethanesulfonate), DTBS(OTf)₂, a highly reactive silylating agent.[1][2]

The two tert-butyl groups attached to the silicon atom create a sterically congested environment. This bulk is the cornerstone of its utility, leading to several key consequences:

-